molecular formula C4H9Br2NO2 B080427 (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide CAS No. 15159-65-6

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide

Cat. No.: B080427
CAS No.: 15159-65-6
M. Wt: 262.93 g/mol
InChI Key: JDLMXICGDYZOJH-DFWYDOINSA-N
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Description

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is an organic compound with the molecular formula C4H9BrNO2·HBr. It is a derivative of butyric acid, featuring an amino group and a bromine atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide typically involves the bromination of butyric acid derivatives. One common method is the α-bromination of butyric acid using bromine or hydrobromic acid in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-10°C to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through recrystallization or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The compound can be reduced to form simpler derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted butyric acid derivatives, oxo compounds, and reduced amines .

Scientific Research Applications

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobutyric acid
  • 2-Amino-4-iodobutyric acid
  • 2-Amino-4-fluorobutyric acid

Uniqueness

(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in applications requiring precise molecular interactions .

Properties

IUPAC Name

(2S)-2-amino-4-bromobutanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLMXICGDYZOJH-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CBr)[C@@H](C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369967
Record name (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15159-65-6
Record name (2S)-2-Amino-4-bromobutanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Amino-4-bromobutyric Acid Hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the role of (S)-(+)-2-Amino-4-bromobutyric acid hydrobromide in the synthesis of (S)-2-aminobutanamide?

A1: this compound serves as a crucial intermediate in the synthesis of (S)-2-aminobutanamide, as outlined in the research paper []. The synthesis starts with L-(+)-methionine and involves a multi-step process. This compound is synthesized from an earlier intermediate, S-2-amino-4-hydroxy butyrate hydrochloride, by hydroxy bromination. This compound then undergoes further transformations, including esterification and catalytic hydrogenation, ultimately leading to the formation of (S)-2-aminobutanamide.

Q2: Are there alternative synthetic routes to (S)-2-aminobutanamide that don't involve this compound?

A2: While the provided research paper [] specifically focuses on the synthesis using this compound, other synthetic routes to (S)-2-aminobutanamide might exist. Exploring alternative routes could be an interesting avenue for further research, potentially leading to more efficient, cost-effective, or environmentally friendly synthesis methods.

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